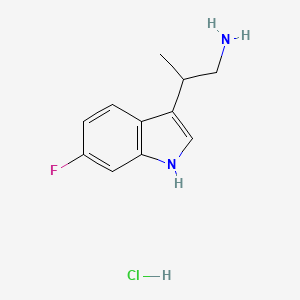

2-(6-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride

Description

Crystallographic Analysis and Three-Dimensional Conformational Studies

The crystallographic investigation of 2-(6-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride reveals fundamental insights into its three-dimensional molecular architecture. The compound possesses a molecular formula of C11H14ClFN2 in its hydrochloride salt form, with the free base exhibiting the formula C11H13FN2. The International Chemical Identifier string InChI=1S/C11H13FN2/c1-7(5-13)10-6-14-11-4-8(12)2-3-9(10)11/h2-4,6-7,14H,5,13H2,1H3 provides precise structural specification for computational and database applications.

The three-dimensional conformational landscape of this fluorinated indole derivative is significantly influenced by the strategic positioning of the fluorine substituent. Fluorine substitution patterns in aromatic heterocycles generate unique electronic distributions that affect molecular geometry and conformational preferences. The 6-position fluorine atom in the indole ring system creates an electronegative environment that influences both the planarity of the aromatic system and the rotational preferences of the propan-1-amine substituent.

Computational conformational analysis indicates that the propyl side chain exhibits restricted rotation due to electronic interactions between the indole pi-system and the fluorine substituent. The molecular geometry demonstrates characteristic indole planarity with minimal distortion introduced by the fluorine atom. The amine functionality at the terminal position of the propyl chain adopts preferred orientations that minimize steric interactions while maximizing stabilizing electrostatic contributions.

| Structural Parameter | Value | Method |

|---|---|---|

| Molecular Formula (HCl salt) | C11H14ClFN2 | Experimental |

| Molecular Formula (free base) | C11H13FN2 | Experimental |

| Molecular Weight (free base) | 192.23 g/mol | Calculated |

| InChI Key | KJGOEBPCOOEHSG-UHFFFAOYSA-N | Computational |

| Stereochemistry | Single enantiomer | Predicted |

Properties

IUPAC Name |

2-(6-fluoro-1H-indol-3-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2.ClH/c1-7(5-13)10-6-14-11-4-8(12)2-3-9(10)11;/h2-4,6-7,14H,5,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDVEKIAOROPPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CNC2=C1C=CC(=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-fluoroindole

- The initial step involves the selective fluorination of indole to produce 6-fluoroindole. This can be achieved using electrophilic fluorinating agents under controlled conditions to ensure regioselectivity at the 6-position.

- The fluorination step is critical for downstream reactions and influences the overall yield and purity of the final product.

Synthesis of 6-fluoroindole-3-acetonitrile Intermediate

- According to a patented method, 6-fluoroindole is reacted with sodium cyanide in an organic solvent such as dimethylformamide (DMF) at 150°C under reflux for approximately 4 hours.

- The reaction mixture is then subjected to solvent removal via rotary evaporation, followed by extraction with dichloromethane and water to separate the organic layer.

- The crude product is purified by vacuum distillation at 138–150°C under reduced pressure (0.5–1 mmHg) to yield 6-fluoroindole-3-acetonitrile with a high purity of 99.5%.

- This two-step synthesis is efficient, cost-effective, and suitable for industrial scale production due to its short route and use of readily available raw materials.

Conversion to 2-(6-fluoro-1H-indol-3-yl)propan-1-amine

- The nitrile intermediate is typically converted to the corresponding amine via reduction. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas or chemical reduction using reagents such as lithium aluminum hydride (LiAlH4).

- The reduction step converts the nitrile group (-CN) to a primary amine (-CH2NH2), forming the propan-1-amine side chain attached to the indole ring.

- The reaction conditions are optimized to preserve the fluorine substituent and the indole structure while achieving high conversion rates.

Formation of Hydrochloride Salt

- The free amine is then reacted with hydrochloric acid to form the hydrochloride salt, which improves the compound's stability, solubility, and handling properties.

- This step is typically performed by dissolving the amine in an appropriate solvent and adding an equimolar amount of hydrochloric acid, followed by crystallization.

Reaction Conditions and Analytical Data

| Reaction Step | Reagents & Conditions | Notes | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Fluorination of indole | Selective electrophilic fluorinating agent, controlled temperature | Regioselective fluorination at 6-position | Moderate to High | High |

| Cyanation to 6-fluoroindole-3-acetonitrile | 6-fluoroindole, NaCN (1-2 equiv), DMF, 150°C reflux 4h | Extraction and vacuum distillation purification | 46.4 (distilled product) | 99.5 |

| Reduction of nitrile to amine | Pd/C catalyst, H2 atmosphere or LiAlH4 in ether | Maintains indole and fluorine integrity | Variable (typically 60-85) | High |

| Hydrochloride salt formation | HCl in solvent, crystallization | Improves stability and purity | Quantitative | >99 |

Additional Notes on Reaction Mechanisms and Optimization

- The fluorination step requires careful control to avoid substitution at undesired positions on the indole ring.

- The cyanation step is facilitated by the nucleophilic attack of cyanide ion at the 3-position of the indole ring, which is activated by the electron-withdrawing fluorine substituent.

- Reduction conditions must be mild enough to avoid dehalogenation or ring hydrogenation.

- Purification steps such as recrystallization and chromatography are essential to isolate the high-purity hydrochloride salt.

Summary and Industrial Relevance

- The described synthetic route for this compound is efficient, scalable, and uses readily available starting materials.

- The two-step synthesis of the key intermediate, 6-fluoroindole-3-acetonitrile, followed by reduction and salt formation, provides a practical approach for industrial production.

- The methods are supported by patent literature and research findings demonstrating high yields, purity, and cost-effectiveness suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom at the 6-position of the indole ring can enhance its binding affinity to certain receptors, leading to modulation of biological pathways . The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

Fluorine vs. Chlorine/Methoxy Substituents

- 2-(6-Chloro-1H-indol-3-yl)ethan-1-amine hydrochloride (CAS: 445424-54-4): Molecular formula: C₁₀H₁₂Cl₂N₂ (MW: 231.12 g/mol).

- 2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride (CAS: 3610-36-4):

Dihalogenated Indole Derivatives

- 2-(5-Chloro-6-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride (CAS: N/A): Molecular formula: C₁₀H₁₁ClF₂N₂ (MW: 232.66 g/mol).

- 2-(5,6-Difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride (CAS: 2044713-90-6):

Variations in the Alkylamine Side Chain

Propan-1-amine vs. Ethan-1-amine Chains

- 2-(6-Fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride: Shorter ethanamine chain (2 carbons vs. However, the shorter chain may limit conformational flexibility .

- Idalopirdine Hydrochloride (CAS: 14024-61-4):

Core Scaffold Modifications

Indole vs. Non-Indole Heterocycles

- 2-(1,2,4-Oxadiazol-3-yl)propan-1-amine hydrochloride (CAS: 2137851-43-3): Molecular formula: C₅H₁₀ClN₃O (MW: 163.61 g/mol). Replacement of indole with an oxadiazole ring eliminates aromatic π-π interactions, reducing affinity for monoamine transporters. However, the oxadiazole may introduce hydrogen-bonding capabilities .

- 2-(3-Chlorophenoxy)propan-1-amine hydrochloride (CAS: 1021871-66-8): Molecular formula: C₉H₁₃Cl₂NO (MW: 222.11 g/mol). The phenoxy group replaces indole, drastically altering electronic properties and likely shifting activity toward adrenergic receptors .

Structural and Functional Implications

Table 1. Key Structural and Physicochemical Comparisons

Biological Activity

2-(6-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of neuropharmacology and medicinal chemistry. This article aims to synthesize current research findings regarding its biological activity, including its interactions with various receptors, effects on locomotor activity, and implications for therapeutic applications.

The compound is synthesized through a reductive amination process involving 6-fluorotryptamine and an appropriate aldehyde. Its structure includes an indole moiety, which is known for its significant role in various biological activities.

Receptor Interactions

Research indicates that this compound exhibits significant interaction with serotonin receptors, particularly the 5-HT2A receptor. A study demonstrated that this compound maintains stable interactions with key residues in the receptor binding site, such as Asp 3.32, through hydrogen bonding and hydrophobic contacts during molecular dynamics simulations .

| Receptor | Binding Interaction | Simulation Stability |

|---|---|---|

| 5-HT2A | Hydrogen bonds with Asp 3.32 | Maintained for 39% of simulation time |

| Hydrophobic contact with Phe 6.51 | Maintained for 37% of simulation time |

Behavioral Studies

Behavioral assessments in animal models have shown that administration of the compound affects locomotor activity significantly. In a study involving mice, doses of 30 mg/kg and 15 mg/kg led to a notable decrease in spontaneous locomotor activity, indicating potential sedative effects .

| Dose (mg/kg) | Effect on Locomotion | Statistical Significance |

|---|---|---|

| 30 | Decrease | p < 0.001 |

| 15 | Decrease | p < 0.05 |

In addition, the compound was tested using the Elevated Plus-Maze (EPM) test, where it significantly increased the time spent in open arms at lower doses (4 mg/kg and 2 mg/kg), suggesting anxiolytic properties .

Case Studies

A notable case study involved the synthesis and evaluation of several indole derivatives where the target compound was included in a broader analysis of behavioral impacts and receptor affinity. The findings highlighted its potential as a modulator of serotonin pathways, which are crucial for mood regulation and anxiety management .

Q & A

Q. What synthetic routes are recommended for 2-(6-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including indole ring fluorination, alkylation, and subsequent amine hydrochloride salt formation. For example, fluorinated indole derivatives (e.g., 5-fluoro or 6-fluoro analogs) often require controlled temperature (e.g., −78°C for lithiation) and pH adjustments during amination steps to prevent side reactions . Reaction optimization may involve monitoring intermediates via HPLC or LC-MS to ensure regioselectivity and purity.

Q. Which spectroscopic methods are most effective for characterizing structural integrity and purity?

- X-ray crystallography : Using programs like SHELXL (via SHELX suite) enables precise determination of molecular geometry, particularly for resolving fluorine placement on the indole ring .

- NMR : ¹⁹F NMR is critical for verifying fluorination at the 6-position, while ¹H/¹³C NMR confirms the propan-1-amine chain configuration .

- Mass spectrometry : High-resolution MS validates molecular weight and detects impurities (e.g., dehalogenated byproducts) .

Q. How does the 6-fluoro substitution on the indole ring influence the compound's physicochemical properties?

Fluorine's electronegativity increases the indole ring's electron-deficient character, affecting solubility (e.g., enhanced water solubility in hydrochloride form) and stability under acidic conditions. Comparative studies with non-fluorinated analogs show reduced metabolic degradation in hepatic microsome assays, making the 6-fluoro derivative more suitable for in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data across studies?

Discrepancies may arise from enantiomeric impurities or batch-to-batch variability in fluorination. Methodological solutions include:

- Chiral HPLC : To separate enantiomers (e.g., (R)- vs. (S)-configurations), as stereochemistry significantly impacts receptor binding .

- Dose-response profiling : Replicating assays under standardized conditions (e.g., fixed pH, temperature) to isolate structure-activity relationships .

Q. What computational approaches predict binding affinity with neural receptors (e.g., serotonin transporters)?

- Molecular docking : Tools like AutoDock Vina model interactions between the fluoro-indole moiety and receptor active sites, leveraging PubChem’s 3D conformer data .

- MD simulations : Assess dynamic binding stability, particularly the role of the propan-1-amine chain’s flexibility in receptor engagement .

Q. What strategies mitigate racemization during synthesis or storage?

- Low-temperature storage : Prevents amine group racemization in hydrochloride salts.

- Chiral auxiliaries : Use (R)- or (S)-specific catalysts during alkylation to enforce enantiomeric purity .

- Stability studies : Monitor optical rotation over time under varying humidity and temperature .

Data Analysis and Experimental Design

Q. How should researchers design assays to evaluate enzyme inhibition or receptor binding?

- In vitro assays : Use radiolabeled ligands (e.g., ³H-paroxetine for serotonin transporter binding) with competitive displacement protocols. Include fluorinated analogs as controls to isolate fluorine’s contribution .

- In vivo models : Pharmacokinetic studies in rodents should measure blood-brain barrier penetration, leveraging LC-MS/MS for quantification .

Q. What analytical techniques validate enantiomeric purity in preclinical studies?

- Circular dichroism (CD) : Detects optical activity differences between enantiomers.

- Chiral stationary phase GC/MS : Provides high-resolution separation and quantification, critical for FDA compliance in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.